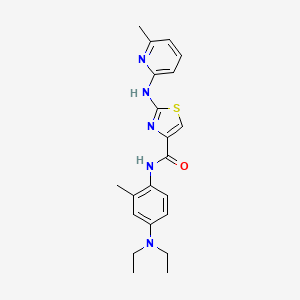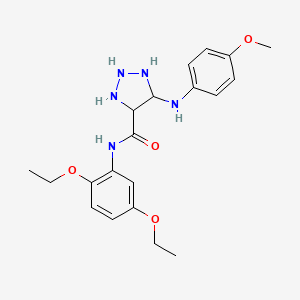
N-(4-(diethylamino)-2-methylphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(diethylamino)-2-methylphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H25N5OS and its molecular weight is 395.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound N-(4-(diethylamino)-2-methylphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is an example of the broad and innovative applications in the field of medicinal chemistry, particularly in the synthesis of compounds with potential biological activities. Research in this domain often explores the development of novel chemical entities that can serve as potent agents against various biological targets.
One significant application of such compounds includes the exploration of their antimicrobial and antiproliferative properties. For instance, research on related thiazole and pyridine derivatives has demonstrated potential antimicrobial activity against various strains of bacteria and fungi, indicating the promising role these compounds play in developing new antibacterial and antifungal agents (Basoğlu et al., 2013); (Karuna et al., 2021). Furthermore, the synthesis of thiazole derivatives has been explored for their chemoselective properties and functionalization potential, indicating their versatility in drug design and synthesis (Kumar et al., 2013).
Antitumor Activity
Another critical area of application is in the field of oncology, where such compounds are being investigated for their antitumor activities. Derivatives of thiazole-4-carboxamide have shown promising results in preclinical assays for their antiproliferative activity against hematological and solid tumor cell lines, highlighting their potential as dual Src/Abl kinase inhibitors (Lombardo et al., 2004). The exploration of these compounds in various cancer models underscores the ongoing efforts to identify new therapeutic agents with enhanced efficacy and specificity for cancer treatment.
Anticancer and Anti-inflammatory Properties
Research also extends to the synthesis and evaluation of novel derivatives for their anticancer and anti-inflammatory properties. The development of pyrazolopyrimidines derivatives, for example, has been explored for their potential as anticancer and anti-5-lipoxygenase agents, suggesting a dual therapeutic approach in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to targettyrosine kinases , which play a crucial role in the signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.
Mode of Action
It’s worth noting that similar compounds, like imatinib, inhibit the activity of tyrosine kinases . They bind to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, leading to the regulation of cell growth and proliferation .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the regulation of cell growth and proliferation, potentially leading to therapeutic effects in conditions like leukemia .
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-5-26(6-2)16-10-11-17(14(3)12-16)23-20(27)18-13-28-21(24-18)25-19-9-7-8-15(4)22-19/h7-13H,5-6H2,1-4H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWXBEYJDQUFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2932005.png)
![(3-Nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2932007.png)
![Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2932008.png)

![N~1~-cyclohexyl-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2932012.png)
![4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2932014.png)



![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)

![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)